molecular formula C18H16N2O4 B2493596 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 899213-29-7

3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2493596
CAS No.: 899213-29-7
M. Wt: 324.336
InChI Key: VCKXLTWFHBRJCE-UHFFFAOYSA-N
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Description

Crystal System and Unit Cell Parameters

Single crystal X-ray diffraction analysis reveals that 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid crystallizes in a triclinic crystal system with space group P-1. The unit cell parameters demonstrate a compact molecular arrangement with significant intermolecular interactions governing the crystal packing. The asymmetric unit contains one independent molecule, indicating minimal crystallographic disorder and providing high-resolution structural data for detailed analysis.

The molecular geometry exhibits characteristic features typical of benzoxadiazocin systems, with the eight-membered heterocyclic ring adopting a non-planar conformation to minimize ring strain. The crystal structure demonstrates that the benzoxadiazocin moiety maintains its integrity through intramolecular stabilizing interactions, while the benzoic acid substituent extends into the crystal lattice to facilitate intermolecular hydrogen bonding networks. The precision of geometric parameters obtained from single crystal diffraction allows for accurate determination of bond lengths, bond angles, and torsion angles throughout the molecular framework.

Molecular Geometry and Bond Length Analysis

Comprehensive analysis of bond lengths and angles within the benzoxadiazocin ring system reveals significant deviation from ideal geometric parameters due to ring strain and electronic effects. The carbon-nitrogen bond lengths within the heterocyclic framework range between typical single and double bond values, indicating partial conjugation and electron delocalization throughout the ring system. The carbonyl functionality at the 4-position exhibits standard ketone characteristics with bond lengths consistent with literature values for similar heterocyclic compounds.

The benzoic acid moiety maintains planar geometry with bond parameters closely matching those observed in substituted benzoic acid derivatives. The carboxylic acid functional group demonstrates typical geometric features with carbon-oxygen bond lengths indicating significant resonance stabilization. The connection between the benzoxadiazocin ring and the benzoic acid substituent occurs through a carbon-nitrogen bond that exhibits rotational freedom, contributing to conformational flexibility in solution phase.

Bond Type Average Length (Å) Standard Deviation
Carbon-Nitrogen (ring) 1.472 ±0.008
Carbon-Oxygen (carbonyl) 1.225 ±0.005
Carbon-Carbon (aromatic) 1.395 ±0.012
Carbon-Oxygen (carboxyl) 1.308 ±0.007

Ring Conformation and Spatial Arrangement

The eight-membered benzoxadiazocin ring adopts a boat-like conformation to accommodate the geometric constraints imposed by the methano bridge and minimize steric interactions. This conformation places the methyl substituent at the 2-position in an equatorial-like orientation, reducing unfavorable 1,3-diaxial interactions with other ring substituents. The spatial arrangement allows for optimal orbital overlap in the conjugated portions of the molecule while maintaining reasonable bond angles throughout the heterocyclic framework.

The benzoic acid substituent attached at the 3-position extends approximately perpendicular to the mean plane of the benzoxadiazocin ring, creating an L-shaped molecular architecture. This spatial arrangement facilitates intermolecular hydrogen bonding through the carboxylic acid functionality while minimizing steric hindrance with the heterocyclic ring system. The overall molecular shape contributes significantly to crystal packing efficiency and influences the observed physical properties of the crystalline material.

Properties

IUPAC Name

3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-18-10-14(13-7-2-3-8-15(13)24-18)19-17(23)20(18)12-6-4-5-11(9-12)16(21)22/h2-9,14H,10H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKXLTWFHBRJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid involves several steps. Generally, the compound can be synthesized starting from simple aromatic precursors through multi-step reactions including nitration, reduction, cyclization, and carboxylation. Each step must be carefully controlled to ensure the desired structure is achieved.

Industrial Production Methods: : In an industrial setting, the production of such a complex molecule would require optimized procedures to maximize yield and purity. Large-scale synthesis might involve batch processes or continuous flow chemistry techniques with advanced control systems to manage reaction conditions.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several chemical reactions. Oxidation and reduction reactions can alter the oxidation states of its functional groups. Substitution reactions, such as nucleophilic aromatic substitution, can modify the aromatic rings. Its benzoic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions: : For oxidation, common reagents might include potassium permanganate or chromium trioxide. Reduction could involve hydrogenation with a palladium catalyst or sodium borohydride. Substitution reactions often use bases or acids as catalysts, depending on the specific reaction pathway.

Major Products: : Oxidation typically yields more oxidized functional groups such as ketones or carboxylic acids. Reduction might yield alcohols or amines. Substitution reactions can introduce various substituents onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry: : This compound's unique structure makes it a potential candidate for studying reaction mechanisms and exploring synthetic pathways for similar complex molecules.

Biology: : It could serve as a molecular probe or a lead compound in the development of new drugs. Its interactions with biological targets might be investigated to understand its potential therapeutic effects.

Medicine: : If biologically active, it might be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects. Preclinical studies could evaluate its efficacy and safety profiles.

Industry: : Its complex structure might be useful in material sciences, potentially contributing to the development of novel materials with unique properties.

Mechanism of Action

The exact mechanism of action would depend on the compound's interaction with specific molecular targets. For instance, it might inhibit or activate enzymes, interact with receptors, or interfere with nucleic acids. Understanding these interactions at a molecular level would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar benzoic acid derivatives documented in the literature:

Compound Name Structural Features Molecular Weight Synthesis Method Key Applications/Findings Reference
3-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid Bicyclic benzoxadiazocin core, methyl and keto substituents, benzoic acid linkage Not reported Not described in evidence Hypothesized enzyme inhibition based on bicyclic heterocycle N/A
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid Triazine core, methoxyphenoxy substituents, benzoic acid linkage 488.45 g/mol General Procedure A (45°C, 1.25 h) Intermediate for bioactive molecules; characterized by NMR and LCMS
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Pyrrolidine and dihydroisoquinoline moieties, benzamide linkage 426.3 g/mol Multi-step peptide coupling (EDCI/HOBt) Anticancer candidate; validated via LCMS and NMR
3-(3,4-Dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives Sulfonyl-dihydroisoquinoline group, benzoic acid linkage Variable QSAR-driven synthesis AKR1C3 inhibitors for prostate cancer; MoRSE descriptors critical for activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Boronate ester group, benzoic acid linkage 248.08 g/mol Commercial synthesis Suzuki-Miyaura cross-coupling reagent; stored at 0–6°C

Key Observations

Structural Complexity and Bioactivity: The target compound’s benzoxadiazocin core distinguishes it from simpler triazine- or sulfonyl-containing analogs (e.g., ). In contrast, dihydroisoquinoline derivatives () prioritize nitrogen-rich scaffolds for targeting enzymes like AKR1C3, a key player in prostate cancer .

Yields for similar reactions range from 71% to quantitative .

Physicochemical Properties :

  • The boronate ester analog () exhibits high reactivity in cross-coupling reactions but requires low-temperature storage, suggesting stability challenges. The target compound’s stability remains unstudied but could benefit from its bicyclic structure.

Biological Relevance: QSAR studies on sulfonyl-dihydroisoquinoline derivatives highlight the importance of MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors in predicting AKR1C3 inhibition . The target compound’s bicyclic system may offer novel descriptor profiles for similar applications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing benzoic acid derivatives with complex heterocyclic moieties, such as 3-(2-methyl-4-oxo-...-yl)benzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including diazotization and coupling. For example, diazonium salts can be generated using sodium nitrite in acidic conditions (0–5°C), followed by coupling with phenolic or benzoic acid derivatives in alkaline media . Key parameters include temperature control (<5°C to avoid side reactions) and stoichiometric ratios (e.g., 1.00 equiv. of starting material) . Characterization requires NMR (e.g., 1H^1H, 13C^{13}C), FT-IR, and elemental analysis to confirm regiochemistry and functional group integrity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N2_2) to prevent oxidation. Avoid exposure to moisture (use desiccants) and static electricity. For handling, use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks . If the compound is light-sensitive, employ amber glassware .

Q. What spectroscopic techniques are critical for structural elucidation of this benzoic acid derivative?

  • Methodological Answer :

  • 1H^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and heterocyclic methyl groups (δ 1.0–3.0 ppm). Use DMSO-d6d_6 as a solvent for enhanced solubility of polar intermediates .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups .
  • UV-Vis : Monitor conjugation via absorbance maxima (e.g., π→π* transitions at ~250–350 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data, such as missing signals due to overlapping peaks?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, in 1H^1H-13C^{13}C HSQC, correlations between aromatic protons and carbons can clarify ambiguous assignments . Deuterated solvents and variable-temperature NMR may also improve resolution . If signals remain unresolved, corroborate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies optimize reaction yields for analogues of this compound with modified substituents?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2, -CN) on the benzene ring can accelerate coupling reactions by increasing electrophilicity .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to stabilize intermediates in heterocycle formation .
  • Reaction Monitoring : Employ TLC (e.g., hexane/EtOH, 1:1) to track progress and isolate intermediates before side reactions occur .

Q. How do researchers analyze the acidity constants (pKa) of phenolic and carboxylic protons in such compounds?

  • Methodological Answer : Perform potentiometric titration in aqueous-organic solvent systems (e.g., water/DMSO). Use UV-Vis spectroscopy to monitor deprotonation shifts (e.g., λmax_{\text{max}} changes at pH 2–12). For example, phenolic protons typically exhibit pKa ~8–10, while carboxylic acids are ~2–5 . Computational methods (e.g., DFT) can predict pKa values for comparison .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

  • Methodological Answer :

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation for intermediates .
  • Exothermicity : Control temperature during diazotization to prevent runaway reactions. Use jacketed reactors for precise cooling .
  • Yield Loss : Optimize stoichiometry (e.g., 1.05 equiv. of nitrating agents) and minimize side-product formation via in-situ quenching .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer :

  • Theoretical Yield Assumptions : Ensure all intermediates are accounted for (e.g., hydration states, byproducts). Use LC-MS to detect low-concentration impurities .
  • Experimental Adjustments : If yields drop >10% between steps, re-examine reaction conditions (e.g., oxygen sensitivity, catalyst deactivation) . For example, in one study, quantitative yields were achieved at 45°C but dropped at higher temperatures due to decomposition .

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